molecular formula C7H11N3O4 B1676599 Misonidazole CAS No. 13551-87-6

Misonidazole

Cat. No. B1676599
CAS RN: 13551-87-6
M. Wt: 201.18 g/mol
InChI Key: RWAFIQZGOJPVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misonidazole is a radiosensitizer that was investigated in clinical trials . It was used in these trials for radiation therapy to cause normally resistant hypoxic tumor cells to become sensitive to the treatment .


Synthesis Analysis

The synthesis of Misonidazole and similar compounds has been discussed in several studies . For instance, one study discussed the construction of functionalized Nitroimidazole scaffolds and their pharmaceutical applications .


Molecular Structure Analysis

Misonidazole has a molecular formula of C7H11N3O4 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Imidazole .


Chemical Reactions Analysis

Misonidazole has been studied for its reactivity with low-energy electrons in a water environment . The study found that Misonidazole effectively captures low energy electrons to form the non-decomposed molecular anion . Various negatively charged fragments were observed in the electron energy range 0–10 eV arising from dissociative electron attachment (DEA) processes .

Scientific Research Applications

Radiosensitization in Hypoxic Tumor Cells

Misonidazole (MISO), a nitroimidazole drug, has been studied for its potential as a radiosensitizer of hypoxic tumor cells. It appears to be toxic to these cells, likely due to the metabolic activation of the nitro group under hypoxic conditions. The metabolic fate of MISO has been examined in vitro using hypoxic mammalian cells, revealing the formation of organic-soluble and acid-soluble metabolites, as well as binding to macromolecules. One of the metabolites identified is hydroxylamino-misonidazole, suggesting the significance of metabolic nitroreduction (Josephy, Palcic, & Skarsgard, 1981).

Potential in Cancer Therapy

Misonidazole has shown promise in clinical radiotherapy, particularly in its concentrations achievable in plasma, tumors, and normal tissues. Despite the toxic effects of MISO, safe administration schemes for humans have been detailed, indicating its potential for trial in oncology and radiotherapy (Dische, Saunders, Flockhart, Lee, & Anderson, 1979).

Role in Cytotoxicity and Cellular Reduction

MISO's role as a cytotoxic agent with specificity toward hypoxic cells has been acknowledged. It has a tumoricidal effect in laboratory animals, although this has not been as clinically applicable. Studies have shown that intracellular glutathione depletion results in a substantial decrease in resistance to MIS's cytotoxic action under hypoxic conditions, suggesting glutathione's protective role against MIS cytotoxicity (Bump, Taylor, & Brown, 1983).

Clinical Trials and Study Outcomes

Misonidazole has been included in various clinical trials, especially in combination with radiotherapy for different types of cancers, such as malignant gliomas, squamous cell carcinomas of the head and neck, and stage III carcinoma of the uterine cervix. These studies provide insights into the drug's effectiveness and potential in cancer treatment (Adams, 1982).

Investigational Use in Bladder Cancer

A national trial investigated the use of misonidazole as a radiation sensitizer in the curative treatment of carcinoma of the bladder. This highlights its potential application beyond the initial scope of hypoxic cell radiosensitization (Arnold et al., 1981).

Cellular Reduction and Diagnostic Potential

The cellular reduction of nitroimidazole drugs, including MISO, has been linked to selective chemotherapyand diagnosis of hypoxic cells. This area of research indicates that the neurotoxicity, cellular cytotoxicity, and adduct formation from MISO might result from reactions between its reduction intermediates and cellular target molecules. Additionally, the research on radiosensitizer-adducts offers potential in measuring cellular and tissue oxygen levels (Chapman, Lee, & Meeker, 1989).

Metabolism by Xanthine Oxidase

Misonidazole's selective toxicity to hypoxic mammalian cells, possibly due to metabolic reduction, is further emphasized by findings that it and its derivatives are reduced by xanthine oxidase under hypoxic conditions. The main product of this reduction process appears to be hydroxylamino-misonidazole, suggesting a complex metabolic pathway (Josephy, Palcic, & Skarsgard, 1981).

Growth Stimulation in Lung Carcinoma Cells

Intriguingly, misonidazole exhibited a radiosensitizing effect on irradiated lung adenocarcinoma cells and a significant stimulation of nodule growth when exposed to the drug. This could potentially account for some non-convincing therapeutic results in clinical trials (Chevillard, Beaupain, & Coppey, 1985).

Cell-Cycle Inhibition under Aerobic Conditions

Research has also shown that misonidazole induces cell-kinetic changes in human cells cultivated under aerobic conditions, lengthening the cell cycle and affecting all phases. This insight is crucial for understanding the broader implications of MISO's effects on cell biology (Lindmo, Pettersen, & Wibe, 1979).

Safety And Hazards

Misonidazole may cause genetic defects and is suspected of damaging fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure . It may cause an allergic skin reaction .

Future Directions

Misonidazole was considered as a radiosensitizer for the treatment of hypoxic tumors . It is expected to be an ideal radiotherapy sensitizer in terms of controlling radiation-resistant tumor cells and p53 mutant tumor cells . Future research could explore novel and potent chemical entities by combining both imidazole and benimidazole scaffolds for the treatment of diverse diseases .

properties

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864420
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL)
Record name MISONIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Misonidazole

CAS RN

13551-87-6, 95120-44-8
Record name Misonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misonidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misonidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misonidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Misonidazole
Reactant of Route 2
Reactant of Route 2
Misonidazole
Reactant of Route 3
Reactant of Route 3
Misonidazole
Reactant of Route 4
Reactant of Route 4
Misonidazole
Reactant of Route 5
Reactant of Route 5
Misonidazole
Reactant of Route 6
Reactant of Route 6
Misonidazole

Citations

For This Compound
14,000
Citations
P Wardman - The British Journal of Radiology, 2018 - birpublications.org
… compared to misonidazole in mouse … to misonidazole in the standard in vitro test system, an effect which steadily disappeared if the medium pH was reduced slightly. Other misonidazole …
Number of citations: 43 www.birpublications.org
LT Komarnicky, TL Phillips, K Martz, S Asbell… - International Journal of …, 1991 - Elsevier
… Misonidazole [total 10 g/m2] versus 5.0 Gy × 6 fractions with or without 2 g/m 2 of Misonidazole… Survival was evaluated by treatment arm, Misonidazole status, and fractionation scheme; …
Number of citations: 282 www.sciencedirect.com
MW Gross, U Karbach, K Groebe… - … journal of cancer, 1995 - Wiley Online Library
… misonidazole (10 mg/l; 445 μCi/mg). In each individual spheroid, Po 2 profiles were correlated with the corresponding spatial distribution of misonidazole … culture, misonidazole labeling …
Number of citations: 221 onlinelibrary.wiley.com
SM Eschmann, F Paulsen, M Reimold… - Journal of nuclear …, 2005 - Soc Nuclear Med
In radiotherapy of head and neck cancer (HNC) and non-small cell lung cancer (NSCLC), hypoxia is known to be an important prognostic factor for long-term survival and local tumor …
Number of citations: 521 jnm.snmjournals.org
SM Eschmann, F Paulsen, C Bedeshem… - Radiotherapy and …, 2007 - Elsevier
BACKGROUND AND PURPOSE: PET with 18 F-Misonidazole (FMISO-PET) is a non-invasive method for measuring tumor hypoxia. We analysed changes of FMISO-uptake during …
Number of citations: 144 www.sciencedirect.com
CJ Koch, CC Stobbe, EA Bump - Radiation research, 1984 - meridian.allenpress.com
… sensitivity for control or misonidazole-treated cells by … experiment, no enhanced effect of misonidazole was seen and the small … radiosensitizing effectiveness of misonidazole or oxygen …
Number of citations: 97 meridian.allenpress.com
J Overgaard, HS Hansen, AP Andersen… - International Journal of …, 1989 - Elsevier
Between October 1979 and May 1985, 626 patients with pharynx and larynx carcinoma were randomized to two different split-course radiation regimens and given either misonidazole (…
Number of citations: 269 www.sciencedirect.com
D Rischin, RJ Hicks, R Fisher, D Binns… - Journal of Clinical …, 2006 - ascopubs.org
Purpose To determine the association between tumor hypoxia, treatment regimen, and locoregional failure (LRF) in patients with stage III or IV squamous cell carcinoma of the head and …
Number of citations: 573 ascopubs.org
JM Brown - International Journal of Radiation Oncology* Biology …, 1982 - Elsevier
This paper attempts to review and interpret the various aspects of the interaction of the electron-affinic drug misonidazole (MISO) with cells in vitro and tumors in vivo. Specifically three …
Number of citations: 130 www.sciencedirect.com
AJ Franko - International Journal of Radiation Oncology* Biology …, 1986 - Elsevier
A substantial effort is being devoted to developing markers for hypoxia in tumors. Most of the work to date has been performed on misonidazole (MISO), which is selectively metabolized …
Number of citations: 108 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.